

The Discovery and Metabolic Fate of Methaqualone: A Technical Guide

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Compound of Interest		
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and metabolism of methaqualone. It is designed to serve as a detailed resource for professionals in research, science, and drug development, offering insights into the analytical methodologies and metabolic pathways of this historically significant sedative-hypnotic agent.

Introduction: A Brief History of Methaqualone

Methaqualone was first synthesized in India in 1951 by Indra Kishore Kacker and Syed Husain Zaheer during research aimed at discovering new antimalarial drugs.[1] Its sedative-hypnotic properties were not recognized until 1955.[2] By the 1960s, it was marketed as a safe alternative to barbiturates under brand names such as Quaalude and Mandrax.[1][2] However, its high potential for abuse and dependence led to its classification as a Schedule I drug in the United States in 1984, effectively banning its legal production and use.[2] Despite its withdrawal from the market, the study of its metabolism remains crucial for forensic toxicology and for understanding the metabolic pathways of related quinazolinone derivatives.

The Metabolic Journey of Methaqualone

The biotransformation of methaqualone in the human body is extensive, with the parent drug being almost entirely metabolized before excretion.[3] The primary metabolic route is hydroxylation, occurring on both the tolyl and quinazolinone moieties of the molecule.[4][5] This process is carried out primarily by hepatic microsomal enzymes.[3] The resulting hydroxylated



metabolites are then often conjugated with glucuronic acid to facilitate their elimination in the urine.[6]

The major biotransformation pathways include benzylic and para-hydroxylation of the o-tolyl group.[4] Studies have identified a number of key metabolites, with concentrations of these metabolites in urine being significantly higher than that of the unchanged drug.

Key Metabolites of Methaqualone

Several major metabolites of methaqualone have been identified through various analytical techniques. The principal metabolites are monohydroxylated derivatives, although dihydroxy and other minor metabolites have also been detected.[5][6] Ten distinct metabolites, including two acetyl derivatives, have been identified in the urine and blood of an individual who had ingested a significant quantity of the drug.[7]

Table 1: Major Methaqualone Metabolites Identified in Human Urine

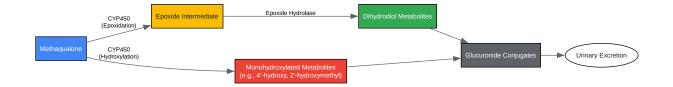
Metabolite Name	Chemical Structure	Notes
2-methyl-3-(2'- hydroxymethylphenyl)-4(3H)- quinazolinone	Hydroxylation at the methyl group of the tolyl ring.	A major metabolite found in urine and blood.[1][4]
2-methyl-3-(4'-hydroxy-2'- methylphenyl)-4(3H)- quinazolinone	Hydroxylation at the 4'-position of the tolyl ring.	A principal urinary metabolite.
2-hydroxymethyl-3-o-tolyl- 4(3H)-quinazolinone	Hydroxylation at the 2-methyl group of the quinazolinone ring.	Identified as a major metabolite in rats.[5]
Methaqualone-N-oxide	Oxidation of the quinazolinone ring nitrogen.	Can thermally convert to methaqualone during GC analysis.[1]
Dihydrodiol metabolites	Formed via the epoxide-diol pathway.	Seven new metabolites of this type have been detected in human urine.[5]



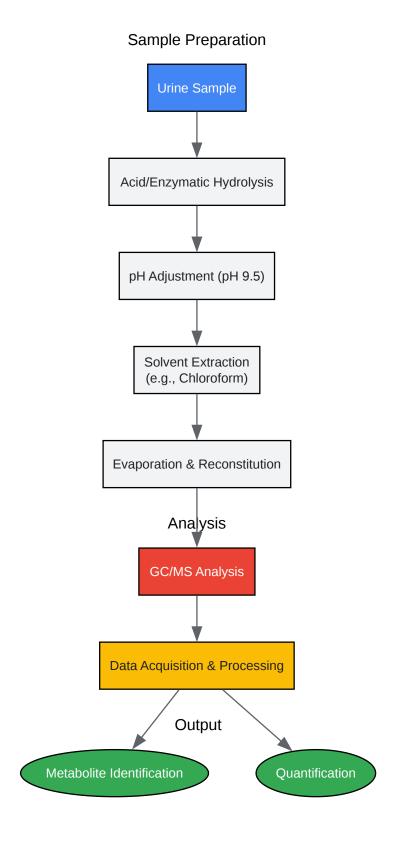
Signaling Pathways and Metabolic Transformation

The metabolism of methaqualone primarily proceeds through oxidation reactions catalyzed by cytochrome P450 enzymes in the liver. The epoxide-diol pathway has been identified as a major route for the metabolism of the tolyl moiety in humans.[5]









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